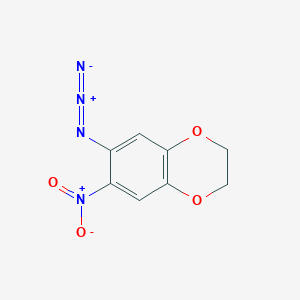

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine

Description

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by the presence of azido and nitro functional groups attached to a dihydro-benzodioxine ring

Properties

IUPAC Name |

7-azido-6-nitro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4/c9-11-10-5-3-7-8(16-2-1-15-7)4-6(5)12(13)14/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBVECIRFQFMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by azidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to azidation using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other nucleophiles.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium azide, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

Reduction: 6-Amino-7-nitro-2,3-dihydro-1,4-benzodioxine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine is an organic compound that contains azido and nitro functional groups and has garnered interest for its applications in chemistry, biology, and medicine. It belongs to the class of benzodioxine derivatives and is also classified as a nitro compound, suggesting that it may exhibit biological activity due to the presence of the nitro group.

Scientific Applications

this compound has several significant applications:

- Precursor in Chemical Synthesis It serves as a precursor for synthesizing more complex compounds.

- AMPA Receptor Antagonist ANQX, which contains this compound, functions as a photoreactive antagonist of AMPA receptors, which are a major subtype of ionotropic glutamate receptors (iGluRs) responsible for fast synaptic transmission in the brain. It can act as a biological probe, enabling researchers to irreversibly inactivate AMPA receptors and study their trafficking and function in various neuronal processes.

- Bioorthogonal Reactions The azido group allows for bioorthogonal reactions, which enable selective labeling and tracking of biomolecules within living systems. The azido functionality has been utilized in various bioorthogonal applications, enhancing the compound's utility in biochemical research.

- Antimicrobial/Anticancer Effects The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to antimicrobial or anticancer effects.

Mechanism of Action

The mechanism of action of 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine involves its functional groups. The azido group can participate in bioorthogonal reactions, enabling the selective labeling of biomolecules without interfering with biological processes. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

6-Nitro-2,3-dihydro-1,4-benzodioxine: Lacks the azido group, making it less versatile in bioorthogonal chemistry.

7-Azido-2,3-dihydro-1,4-benzodioxine: Lacks the nitro group, reducing its potential for reduction reactions.

6-Azido-7-nitro-1,4-dihydro-2,3-quinoxalinedione: Contains a quinoxalinedione ring, offering different chemical properties and reactivity .

Uniqueness

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both azido and nitro groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound for diverse scientific applications.

Biological Activity

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , featuring both an azido group (-N₃) and a nitro group (-NO₂). These functional groups are responsible for the compound's reactivity and biological interactions. The compound is categorized within the benzodioxane derivatives, which are known for diverse biological activities.

The biological activity of this compound can be attributed to the following mechanisms:

- Bioorthogonal Chemistry : The azido group allows for selective labeling of biomolecules without interfering with biological processes. This property is particularly useful in bioconjugation techniques.

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with various cellular components, potentially leading to antimicrobial or anticancer effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Bacillus subtilis. It may disrupt bacterial growth by interfering with cell wall synthesis or protein synthesis pathways.

Antimicrobial Properties

Research indicates that this compound demonstrates considerable antibacterial activity. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria. The compound's ability to inhibit biofilm formation suggests that it disrupts essential cellular processes required for biofilm development.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Inhibition Studies : A study demonstrated that similar benzodioxane derivatives exhibited varying degrees of inhibition against human low-density lipoprotein oxidation, suggesting potential cardiovascular benefits .

- Calcium Antagonist Activity : Compounds structurally related to this compound have shown calcium antagonist properties comparable to established drugs like flunarizine .

- Bioorthogonal Applications : The azido functionality has been utilized in various bioorthogonal applications, enhancing the compound's utility in biochemical research and therapeutic development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Biological Activities | Unique Features |

|---|---|---|---|

| This compound | Benzodioxane derivative | Antibacterial; potential anticancer | Contains both azido and nitro groups enhancing reactivity |

| 2-Amino-1,4-benzodioxane | Benzodioxane derivative | Anti-inflammatory properties | Amino group provides different reactivity |

| 5-Nitro-2,3-dihydrobenzofuran | Nitro-substituted furan | Moderate antibacterial activity | Less reactive than benzodioxine derivatives |

Q & A

Synthesis and Spectral Characterization

Question: How is 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine synthesized, and what key spectral characterization techniques are employed? Answer: The synthesis typically involves functionalizing the 2,3-dihydro-1,4-benzodioxine core. For example, 2,3-dihydrobenzo[1,4]dioxin-6-amine can be reacted with azide and nitro group precursors under controlled pH (9–10) and temperature (room temperature to reflux) . Key steps include:

- Azidation: Use of sodium azide or diazo transfer reagents.

- Nitration: Nitric acid or mixed acid systems under cooling to prevent decomposition.

Characterization: - IR Spectroscopy: Identifies functional groups (e.g., azide stretch at ~2100 cm⁻¹, nitro symmetric/asymmetric stretches).

- <sup>1</sup>H/<sup>13</sup>C NMR: Confirms regiochemistry via coupling patterns and chemical shifts (e.g., dihydrobenzodioxine protons at δ 4.2–4.5 ppm).

- Elemental Analysis (CHN): Validates purity and stoichiometry .

Regioselectivity Challenges

Question: What are the challenges in optimizing regioselectivity during functionalization of the benzodioxine core, particularly with azide and nitro groups? Answer: Regioselectivity is influenced by electronic and steric factors. The electron-rich benzodioxine ring directs electrophilic substitution (e.g., nitration) to specific positions. However, competing pathways may arise due to:

- Azide Group Reactivity: Azides can participate in side reactions (e.g., Huisgen cycloadditions) if not stabilized.

- Nitro Group Deactivation: Nitro substituents reduce ring reactivity, requiring harsh conditions that risk decomposition.

Solutions: - Use directing/protecting groups (e.g., sulfonamides) to control substitution sites .

- Computational modeling (DFT) to predict reactive sites and optimize conditions .

Computational Predictions

Question: How do computational methods like molecular docking and DFT aid in predicting the biological activity of derivatives? Answer:

- Molecular Docking: Predicts binding affinities to targets (e.g., thrombin, acetylcholinesterase) by simulating ligand-receptor interactions. For example, nitro groups may form hydrogen bonds with catalytic residues .

- DFT Calculations: Analyzes electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to assess stability and reactivity. For azido-nitro derivatives, DFT can identify potential decomposition pathways under thermal/photo conditions .

Resolving Biological Data Contradictions

Question: What strategies resolve contradictions in biological assay data (e.g., thrombin inhibition vs. GPIIb/IIIa binding)? Answer: Contradictions arise when a compound shows efficacy in one assay (e.g., thrombin inhibition) but not another (e.g., platelet aggregation). Strategies include:

- Dose-Response Analysis: Determine if activities are concentration-dependent.

- Structural Optimization: Modify regio-/stereochemistry to balance dual activities. For example, adjusting substituent positions on the benzodioxine ring improved thrombin/GPIIb/IIIa inhibition ratios in related compounds .

- Statistical Validation: Triplicate experiments with SEM analysis to confirm reproducibility .

Electronic Effects on Stability

Question: How does the electronic environment of azido and nitro groups influence the benzodioxine scaffold’s stability? Answer:

- Nitro Groups: Strong electron-withdrawing effects reduce ring electron density, decreasing susceptibility to electrophilic attack but increasing thermal instability.

- Azide Groups: Electron-deficient character may lead to dimerization or explosion risks under heat/light.

Mitigation: - Stabilize with electron-donating substituents (e.g., methoxy groups).

- Store derivatives in inert, cool environments .

Enzyme Inhibition Assay Controls

Question: What experimental controls ensure reproducibility in enzyme inhibition studies (e.g., α-glucosidase)? Answer:

- Positive Controls: Use established inhibitors (e.g., acarbose for α-glucosidase) to validate assay conditions.

- Negative Controls: Include solvent-only samples to rule out solvent effects.

- Kinetic Analysis: Measure initial reaction rates under standardized substrate concentrations and pH .

Stereochemical Pharmacological Impact

Question: How does stereochemistry affect the pharmacological profile of analogs, and what resolution techniques are recommended? Answer:

- Stereoisomerism: Enantiomers may show divergent binding affinities. For example, (S)-isomers of benzodioxine derivatives exhibited higher thrombin inhibition than (R)-isomers .

- Resolution Techniques:

- Chiral HPLC with polysaccharide-based columns.

- Enzymatic resolution using lipases or esterases.

- Diastereomeric salt formation with chiral acids/bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.